![molecular formula C15H14BrN3O3 B14274102 (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 166269-10-9](/img/structure/B14274102.png)
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromopropoxy group and the other with a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process:
Bromination: The initial step involves the bromination of 1-bromo-3-chloropropane to obtain 3-bromopropyl bromide.
Etherification: The next step is the etherification of 4-hydroxyphenyl with 3-bromopropyl bromide to form 4-(3-bromopropoxy)phenyl.
Diazotization: The final step involves the diazotization of 4-nitroaniline followed by coupling with 4-(3-bromopropoxy)phenyl to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to 4-amino-2-(4-nitrophenyl)diazene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitro group can be reduced to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
特性
CAS番号 |
166269-10-9 |
|---|---|
分子式 |
C15H14BrN3O3 |
分子量 |
364.19 g/mol |
IUPAC名 |
[4-(3-bromopropoxy)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H14BrN3O3/c16-10-1-11-22-15-8-4-13(5-9-15)18-17-12-2-6-14(7-3-12)19(20)21/h2-9H,1,10-11H2 |
InChIキー |
QMSRLOYYASDYBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



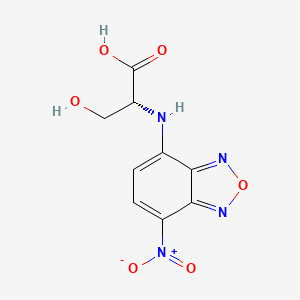
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

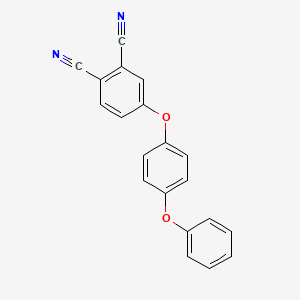

![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
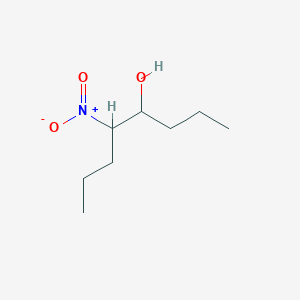
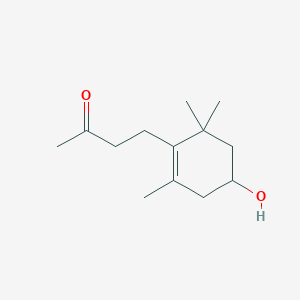
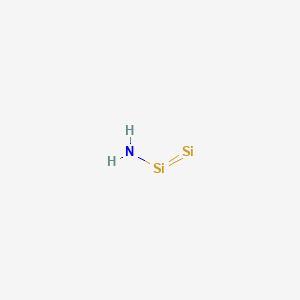

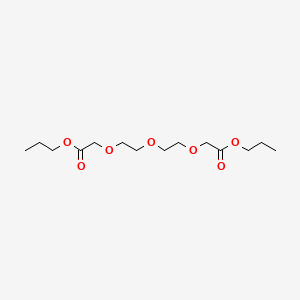
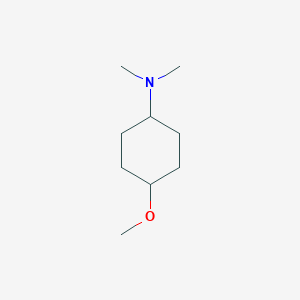
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
